molecular formula C16H22N2O6S B465946 Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate CAS No. 356550-84-0

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate

Cat. No.: B465946
CAS No.: 356550-84-0
M. Wt: 370.4g/mol
InChI Key: NKJUNZXVIBMWDW-UHFFFAOYSA-N
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Description

. This compound is characterized by its unique structure, which includes a morpholinosulfonyl group attached to a phenyl ring, an amino group, and an ethyl ester group. The combination of these functional groups imparts distinct chemical and biological properties to the compound.

Preparation Methods

The synthesis of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves several steps. One common method includes the reaction of chloroacetamide derivatives with arylamines under reflux conditions . The reaction typically yields the desired product in moderate to good yields (51-84%). Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group or reduce other functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholinosulfonyl group can be replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors involved in disease pathways.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemical products.

Mechanism of Action

The mechanism of action of Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate involves its interaction with specific molecular targets. The compound may inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. For example, it may inhibit dihydrofolate reductase (DHFR), an enzyme involved in the synthesis of nucleotides, leading to antiproliferative effects on cancer cells . The exact pathways and molecular targets depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 4-((4-(morpholinosulfonyl)phenyl)amino)-4-oxobutanoate can be compared with other similar compounds, such as:

    N-(4-(morpholinosulfonyl)phenyl)acetamides: These compounds also contain a morpholinosulfonyl group and exhibit similar biological activities.

    Sulfonamide derivatives: These compounds have a sulfonamide group and are known for their wide range of biological activities, including antimicrobial and anticancer properties.

    Acetamide derivatives: These compounds contain an acetamide group and are used in various applications, including as intermediates in chemical synthesis and as therapeutic agents.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 4-(4-morpholin-4-ylsulfonylanilino)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O6S/c1-2-24-16(20)8-7-15(19)17-13-3-5-14(6-4-13)25(21,22)18-9-11-23-12-10-18/h3-6H,2,7-12H2,1H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKJUNZXVIBMWDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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